molecular formula C4HCl2IN2 B6282329 2,5-dichloro-4-iodopyrimidine CAS No. 1137576-41-0

2,5-dichloro-4-iodopyrimidine

Cat. No. B6282329
CAS RN: 1137576-41-0
M. Wt: 274.9
InChI Key:
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Description

2,5-dichloro-4-iodopyrimidine is a chemical compound with the molecular formula C4HCl2IN2 . It is often used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,5-dichloro-4-iodopyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic ring structure, with two nitrogen atoms and four carbon atoms. It has two chlorine atoms and one iodine atom attached to it .

Scientific Research Applications

Photolytic Conversion

Photolysis of 2,4-dichloro-5-iodopyrimidine in solutions of heteroarenes or benzene in acetonitrile results in high yields of 5-(2-heteroaryl)- and 5-(phenyl)-pyrimidines. This method offers a convenient route for synthesizing these compounds (Allen et al., 1977).

Selective Functionalization

Selective functionalization strategies for dichloropyridines, such as 2,5-dichloro-4-(lithiooxy)pyridine, involve deprotonation at specific positions, enabling the creation of various derivatives (Marzi, Bigi, & Schlosser, 2001).

Intermediate for Synthesis

5-Amino-4-iodopyrimidine, synthesized from 2,5-dichloro-4-iodopyrimidine, serves as a valuable intermediate for carbon–nitrogen and carbon–carbon bond formations (Latli, Jones, Krishnamurthy, & Senanayake, 2008).

Palladium-Catalyzed Cross-Coupling Reactions

5-Bromo-2-iodopyrimidine, related to 2,5-dichloro-4-iodopyrimidine, is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs for the synthesis of various substituted pyrimidine compounds (Goodby, Hird, Lewis, & Toyne, 1996).

Synthesis of Pyrimidinyl Ketones

2,5-Dichloro-4-iodopyrimidine derivatives are used as starting compounds in the synthesis of 2- and 4-pyrimidinyl ketones, which are created through hydration of alkynylpyrimidines (Tanji, Sakamoto, & Yamanaka, 1982).

Structural Analysis

The crystal structure of 2,4-dihydroxy-5-iodopyrimidine, related to 2,5-dichloro-4-iodopyrimidine, provides insights into the geometric parameters and molecular conformation in solid-state chemistry (Portalone, 2008).

properties

IUPAC Name

2,5-dichloro-4-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-2-1-8-4(6)9-3(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRHINHYEHOKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-iodopyrimidine

CAS RN

1137576-41-0
Record name 2,5-dichloro-4-iodopyrimidine
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